molecular formula C17H20ClNO B1356382 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline CAS No. 87120-24-9

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline

Cat. No. B1356382
CAS RN: 87120-24-9
M. Wt: 289.8 g/mol
InChI Key: ONIRYFFCEJAVNA-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline (CMP) is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile compound that has been studied extensively in the laboratory setting and has been found to have a number of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Studies demonstrate various synthesis processes for chloro derivatives of aniline, highlighting their efficient production and potential for industrial scale-up. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline showed a high yield and minimal environmental impact (Wen Zi-qiang, 2007).
  • Characterization Techniques : The characterization of these compounds often involves techniques like NMR, IR spectroscopy, and elemental analyses, providing detailed insights into their molecular structures (A. Osowole, 2011).

Applications in Material Science

  • Adsorption Properties : Research on chloro derivatives of aniline, such as their use in adsorbents like halloysite, suggests potential applications in environmental remediation, particularly in wastewater treatment (P. Słomkiewicz et al., 2017).
  • Electrochromic Materials : Studies on donor–acceptor systems incorporating aniline derivatives indicate potential applications in electrochromic devices, particularly in the near-infrared region, offering opportunities for advanced optical technologies (Shuai Li et al., 2017).

Chemical Reactions and Interactions

  • Oxidation Reactions : Investigations into the redox reactions of anilines with manganese dioxide provide insights into their transformation pathways in environmental contexts, relevant to both natural and engineered systems (S. Laha, R. Luthy, 1990).
  • Complexation Studies : Analysis of the complexation behaviors of aniline derivatives offers valuable information for understanding molecular interactions in various chemical processes (T. Zeegers-Huyskens, 1967).

Potential in Pharmaceutical and Agricultural Fields

  • Antimicrobial Agents : Some studies have explored the antimicrobial properties of aniline derivatives, indicating their potential as pharmaceutical agents (Shriram H. Bairagi et al., 2009).
  • Insecticide Production : The role of aniline derivatives in the synthesis of insecticides like Novaluron suggests their significance in agricultural applications (Wen Zi-qiang, 2008).

properties

IUPAC Name

3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIRYFFCEJAVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524817
Record name 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline

CAS RN

87120-24-9
Record name 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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